Mps1-IN-2: A Technical Guide to its Structure, Properties, and Inhibition of a Key Mitotic Kinase
Mps1-IN-2: A Technical Guide to its Structure, Properties, and Inhibition of a Key Mitotic Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for the development of novel anticancer therapeutics.[3] Mps1-IN-2 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and mechanism of action of Mps1-IN-2, along with detailed experimental protocols for its characterization.
Structure and Physicochemical Properties
Mps1-IN-2 belongs to a class of pyrimidodiazepinone-based inhibitors.[1][4] Its chemical structure and key physicochemical properties are summarized in the tables below.
Chemical and Physical Properties of Mps1-IN-2
| Property | Value | Reference |
| Chemical Name | 9-cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one | GlpBio |
| Molecular Formula | C₂₆H₃₆N₆O₃ | GlpBio, APExBIO |
| Molecular Weight | 480.6 g/mol | GlpBio, APExBIO |
| CAS Number | 1228817-38-6 | GlpBio, APExBIO |
| Appearance | Crystalline solid | APExBIO |
| SMILES | CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 | GlpBio |
Solubility of Mps1-IN-2
| Solvent | Solubility | Reference |
| DMSO | Soluble (e.g., 1 mg/mL) | GlpBio, APExBIO |
| Ethanol | Slightly soluble | GlpBio |
| DMF | 1 mg/mL | GlpBio |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | GlpBio |
Biological Activity and Selectivity
Mps1-IN-2 is a potent inhibitor of Mps1 kinase with a half-maximal inhibitory concentration (IC₅₀) of 145 nM.[1][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain.[1] A co-crystal structure of a methoxy analog of Mps1-IN-2 with the Mps1 kinase domain revealed a hydrogen bond with the hinge residue Gly605.[1][4]
Mps1-IN-2 exhibits high selectivity for Mps1 over a broad panel of other kinases. While highly selective, it has been noted to also inhibit Polo-like kinase 1 (Plk1) with a dissociation constant (Kd) of 61 nM.
In Vitro Kinase Inhibitory Activity of Mps1-IN-2
| Target Kinase | IC₅₀ / Kd | Assay Conditions | Reference |
| Mps1 | 145 nM (IC₅₀) | In vitro kinase assay with 1 µM ATP | [1][4] |
| Plk1 | 61 nM (Kd) | Not specified |
Mps1 Signaling Pathway
Mps1 is a central regulator of the spindle assembly checkpoint (SAC). Its kinase activity is essential for the recruitment of downstream checkpoint proteins to unattached kinetochores, ultimately leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C) and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Caption: Mps1 signaling pathway at the spindle assembly checkpoint.
Experimental Protocols
In Vitro Mps1 Kinase Assay (Lanthascreen™ Method)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Fluorescein-labeled poly-Glu-Tyr (pEY) peptide substrate
-
Tb-anti-pY antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Mps1-IN-2 or other test compounds
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of Mps1-IN-2 in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of a solution containing Mps1 kinase and the pEY substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of a solution containing Tb-anti-pY antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission signals (520/495) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Co-crystallization of Mps1 Kinase Domain with an Inhibitor
The following is a generalized protocol for obtaining co-crystals of the Mps1 kinase domain with an inhibitor like a Mps1-IN-2 analog. Specific conditions will need to be optimized.
Materials:
-
Purified, concentrated Mps1 kinase domain protein
-
Mps1-IN-2 analog (e.g., methoxy-Mps1-IN-2) dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Incubate the purified Mps1 kinase domain with a molar excess (e.g., 3-5 fold) of the Mps1-IN-2 analog for at least one hour on ice to allow for complex formation.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex with the crystallization screen solutions in various ratios (e.g., 1:1, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, they are carefully harvested and cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure to determine the binding mode of the inhibitor.
Mps1 Inhibitor Discovery and Characterization Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel Mps1 inhibitors.
Caption: A typical workflow for Mps1 inhibitor discovery.
Conclusion
Mps1-IN-2 serves as a valuable chemical probe for elucidating the complex roles of Mps1 kinase in cell cycle regulation and as a lead compound for the development of novel anticancer agents. This technical guide provides a foundational understanding of its properties and the methodologies used for its characterization, aiming to facilitate further research and drug development efforts targeting the Mps1 kinase.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
